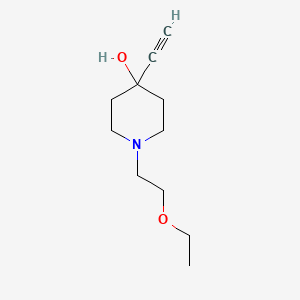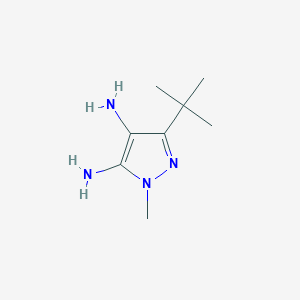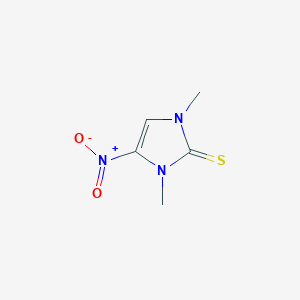![molecular formula C15H21NO B12567237 2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol CAS No. 188939-71-1](/img/structure/B12567237.png)
2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a biphenyl backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol typically involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of DMFDMA as a methylating and formylating agent is a common approach. The process involves treating compounds with active methylene groups to obtain formylated products, which serve as intermediates in the synthesis of heterocycles .
Analyse Des Réactions Chimiques
Types of Reactions
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reaction conditions vary depending on the desired product but often involve the use of catalysts such as DMFDMA .
Major Products Formed
The major products formed from these reactions include pyrazole, isoxazole, and 1-phenyl-1H-pyrazole derivatives .
Applications De Recherche Scientifique
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol has several scientific research applications, including:
Chemistry: Used as a synthon for the synthesis of biologically active heterocycles.
Industry: Utilized in the design and synthesis of compounds with various pharmacological activities.
Mécanisme D'action
The mechanism of action of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form enaminone derivatives, which can interact with various enzymes and receptors, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Dimethylamino)methylene]-3,4-dihydro-9-arylacridin-1(2H)-ones
- Poly[2-(dimethylamino)ethyl methacrylate]-b-polystyrene
Uniqueness
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is unique due to its specific structure, which allows for the formation of a wide variety of biologically active derivatives. Its ability to undergo multiple types of chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Propriétés
Numéro CAS |
188939-71-1 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
1-[2-[(dimethylamino)methyl]phenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H21NO/c1-16(2)12-13-8-4-5-9-14(13)15(17)10-6-3-7-11-15/h4-6,8-10,17H,3,7,11-12H2,1-2H3 |
Clé InChI |
KNQOZVMAZQABOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1C2(CCCC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)




